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Compound of Interest

Compound Name: Fpmpg

Cat. No.: B15188892 Get Quote

A note on the compound "Fpmpg": Our initial search for "Fpmpg" did not yield a definitive

identification of an antiviral agent with this name. It is highly probable that this is a

typographical error. Based on the chemical structure of Tenofovir, a phosphonate nucleotide

analog, it is plausible that the intended compound belongs to the family of

phosphonylmethoxypropyl guanine (PMPG) or phosphonylmethoxyethyl guanine (PMEG)

derivatives. This guide will provide available preclinical information on these related

compounds and a comprehensive, data-driven comparison of the two main formulations of

Tenofovir: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).

Introduction to Acyclic Nucleoside Phosphonates
Acyclic nucleoside phosphonates are a class of antiviral drugs that act as potent and selective

inhibitors of viral DNA polymerases and reverse transcriptases. Their structure, which mimics

natural deoxynucleotides, allows them to be incorporated into the growing viral DNA chain,

leading to premature chain termination and inhibition of viral replication. Tenofovir is a

prominent member of this class, widely used for the treatment of HIV-1 and Hepatitis B virus

(HBV) infections.

Preclinical Data on Guanine-Based Acyclic
Nucleoside Phosphonates
While direct comparative clinical data between Tenofovir and compounds like (S)-9-(3-hydroxy-

2-phosphonylmethoxypropyl)guanine ((S)-HPMPG) or 9-[2-(phosphonomethoxy)ethyl]guanine
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(PMEG) is scarce, preclinical studies have demonstrated their antiviral activity against a range

of DNA viruses.

(S)-HPMPG and PMEG: These compounds have shown inhibitory effects against herpes

simplex virus (HSV-1 and HSV-2).

Analogs of PMEG: An isosteric analog of PMEG, 9-

[[(ethoxyhydroxyphosphinyl)methoxy]methoxy]guanine, was evaluated for its in vitro antiviral

activity against several herpesviruses, though its anti-HSV activity was found to be lower

than that of acyclovir.[1]

(S)-HPMPA (Adenine counterpart): The adenine analog of (S)-HPMPG, (S)-HPMPA, has

demonstrated broad-spectrum activity against various DNA viruses, including HBV.[2] This

suggests that guanine derivatives may also possess activity against HBV.

Further research and clinical trials are necessary to establish the clinical efficacy and safety of

these guanine-based acyclic nucleoside phosphonates in comparison to established therapies

like Tenofovir.

Tenofovir: A Detailed Comparison of TDF and TAF
Tenofovir is administered as a prodrug to enhance its oral bioavailability. The two most

common prodrugs are Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).

While both are highly effective, they differ significantly in their pharmacokinetic profiles and

long-term safety.

Mechanism of Action
Both TDF and TAF are converted intracellularly to the active metabolite, Tenofovir diphosphate

(TFV-DP).[1][2] TFV-DP is a competitive inhibitor of the viral reverse transcriptase (in HIV) and

DNA polymerase (in HBV).[2][3] Upon incorporation into the viral DNA, it lacks the 3'-hydroxyl

group necessary for the formation of the next phosphodiester bond, leading to chain

termination.[2][3][4]
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Figure 1: Mechanism of action of Tenofovir prodrugs.

Data Presentation: Efficacy of TDF vs. TAF
The following tables summarize the quantitative data from clinical trials comparing the efficacy

of TDF and TAF in treating HIV-1 and chronic Hepatitis B.

Table 1: HIV-1 Treatment in Virologically Suppressed Adults (Week 96 Data)

Efficacy Endpoint
TAF-based
Regimen

TDF-based
Regimen

Adjusted
Difference (95% CI)

HIV-1 RNA <50

copies/mL
88.6% 89.1% -0.5% (-5.3 to 4.4%)

CD4 Cell Count

Increase (cells/µL)
44 33 -

Data from a phase 3, double-blind trial in virologically suppressed adults.[5]

Table 2: Chronic Hepatitis B Treatment (Week 48 and 96 Data)
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Efficacy Endpoint TAF (25 mg) TDF (300 mg) p-value

HBeAg-Positive

Patients (Week 96)

HBV DNA <29 IU/mL 73% 75% NS

HBeAg-Negative

Patients (Week 96)

HBV DNA <29 IU/mL 90% 91% NS

High Viral Load

Patients (Week 48)

HBV DNA <20 IU/mL 37.50% 67.74% 0.004

HBeAg-positive and negative data from phase 3 trials.[6] High viral load data from a

retrospective study.[7]

Table 3: Chronic Hepatitis B in Women of Childbearing Potential (High Viral Load)

Efficacy Endpoint TAF TDF p-value

HBV DNA <200,000

IU/mL (Week 12)
94% 90% 0.504

HBV DNA <200,000

IU/mL (Week 24)
97% 93% 0.105

Data from a study on women of childbearing potential with high baseline HBV DNA.

Experimental Protocols
In Vitro Antiviral Activity Assay (General Protocol)

A common method to determine the in vitro antiviral activity is the cytopathic effect (CPE)

inhibition assay.
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Cell Culture: Appropriate host cells (e.g., MT-2 cells for HIV, HepG2 2.2.15 cells for HBV) are

seeded in 96-well plates and incubated.

Drug Preparation: The test compounds (e.g., TAF, TDF) are serially diluted to various

concentrations.

Infection: Cells are infected with a known titer of the virus in the presence of varying

concentrations of the drug. A virus-only control and a cell-only control are included.

Incubation: The plates are incubated for a period that allows for multiple rounds of viral

replication (e.g., 5-7 days).

Quantification of CPE: The extent of virus-induced cell death is quantified. This can be done

visually or by using a cell viability assay (e.g., MTT, CellTiter-Glo).

Data Analysis: The 50% effective concentration (EC50), the drug concentration that inhibits

viral replication by 50%, is calculated.
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Figure 2: Workflow for in vitro antiviral activity assay.

Clinical Trial Protocol for HBV Treatment (General Outline)
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Patient Population: Enrollment of adult patients with chronic hepatitis B (HBeAg-positive or

HBeAg-negative) with detectable HBV DNA levels.

Study Design: A randomized, double-blind, multicenter, non-inferiority trial.

Treatment Arms:

Arm A: Tenofovir Alafenamide (e.g., 25 mg once daily)

Arm B: Tenofovir Disoproxil Fumarate (e.g., 300 mg once daily)

Primary Endpoint: Proportion of patients with plasma HBV DNA levels below a specified

threshold (e.g., 29 IU/mL) at a defined time point (e.g., week 48 or 96).

Secondary Endpoints:

HBeAg seroconversion (in HBeAg-positive patients)

Normalization of alanine aminotransferase (ALT) levels

Safety and tolerability (monitoring of adverse events, renal function, and bone mineral

density)

Assessments: HBV DNA levels, HBeAg/HBsAg status, ALT levels, serum creatinine, and

bone density scans are measured at baseline and at regular intervals throughout the study.
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Figure 3: Logical flow of a clinical trial for HBV treatment.

Conclusion
While the identity of "Fpmpg" remains uncertain, the exploration of related guanine-based

acyclic nucleoside phosphonates highlights a continuing area of antiviral research. In clinical

practice, Tenofovir, in its TDF and TAF formulations, remains a cornerstone of HIV and HBV

therapy. TAF, with its improved plasma stability and targeted delivery, offers a comparable
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virologic efficacy to TDF but with a more favorable long-term renal and bone safety profile. The

choice between TDF and TAF may depend on individual patient factors, including pre-existing

renal or bone conditions and the specific clinical context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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